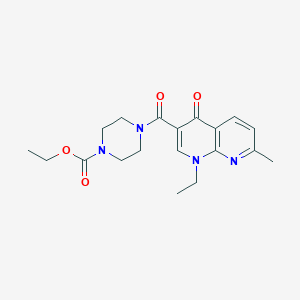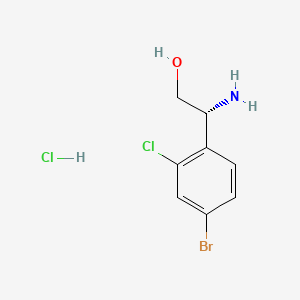
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Hydrolysis: The resulting amine is hydrolyzed to yield the desired (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehalogenated amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The presence of halogen substituents on the phenyl ring may also influence its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Amino-2-(4-fluoro-2-chlorophenyl)ethan-1-ol HCl: Similar structure with a fluorine substituent instead of bromine.
(2R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol HCl: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness
The unique combination of bromine and chlorine substituents on the phenyl ring of (2R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol HCl imparts distinct chemical and biological properties, making it a valuable compound for specific applications where these substituents play a crucial role in activity and selectivity.
Propriétés
Formule moléculaire |
C8H10BrCl2NO |
|---|---|
Poids moléculaire |
286.98 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-bromo-2-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Clé InChI |
NKAOOFBKNRAJBU-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)Cl)[C@H](CO)N.Cl |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


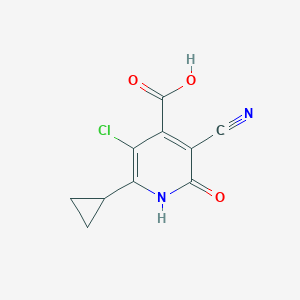
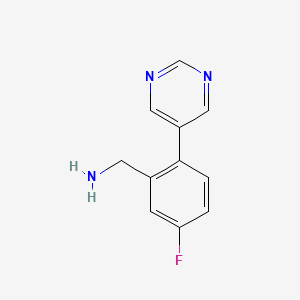

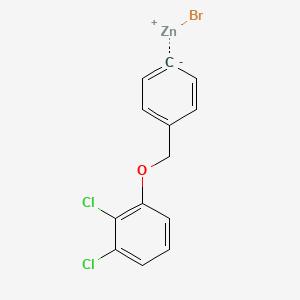
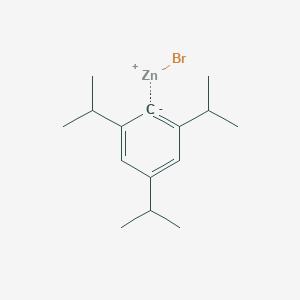
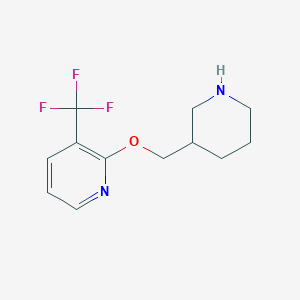
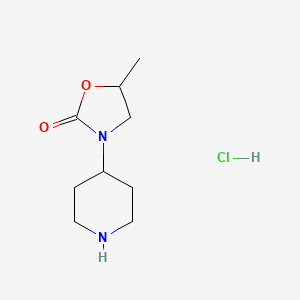
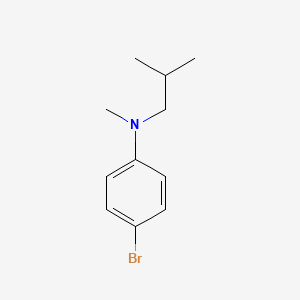
![2-Amino-4-(sec-butyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14880967.png)
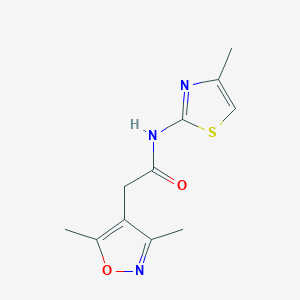
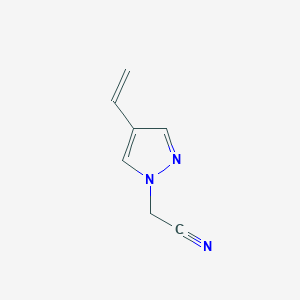
![N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14880979.png)
![6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14880982.png)
